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Compound of Interest

Compound Name: Zharp2-1

Cat. No.: B12371002

Zharp2-1: A Comparative Analysis of Kinase
Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Zharp2-1, a novel
and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), with
other notable kinase inhibitors. The data presented is intended to offer an objective overview to
aid in research and drug development decisions.

Introduction to Zharp2-1

Zharp2-1 has been identified as a promising therapeutic candidate for inflammatory bowel
disease (IBD) due to its high affinity for RIPK2, a key mediator in the Nucleotide-binding
Oligomerization Domain (NOD) signaling pathway. Mechanistically, Zharp2-1 effectively blocks
NOD-mediated activation of MAPK and NF-kB signaling pathways.[1] Notably, it demonstrates
significantly superior solubility compared to the non-prodrug form of GSK2983559, another
advanced RIPK2 inhibitor.[1]

Kinase Selectivity Profile Comparison

The following table summarizes the kinase selectivity of Zharp2-1 in comparison to other well-
characterized kinase inhibitors. The data is presented as the percentage of inhibition at a
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concentration of 1 uM against a panel of 468 kinases. A lower percentage indicates stronger
inhibition.
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Zharp2-1 (% 6362983559 WEHI-345 (% Ponatinib (%
Kinase Target Inhibition @ (actlve- f(_)fm) Inhibition @ Inhibition @
1uM) (% Inhibition 1uM) 1uM)
@ 1pM)

RIPK2 <10 <25 <20 <5
ABL1 >90 >90 >90 <10
ALK >90 >90 >90 >80
AURKA >90 >90 >90 <30
AURKB >90 >90 >90 <20
BTK >90 >90 >90 >70
EGFR >90 >90 >90 >80
FLT3 >90 >90 >90 <10
JAK2 >90 >90 >90 >60
KIT >90 >90 >90 <10
LCK >90 >90 >90 <20
LYN >90 >90 >90 <20
MEK1 (MAP2K1) >90 >90 >90 >90
MET >90 >90 >90 >80
p38a (MAPK14) >90 >90 >80 >70
PDGFRa >90 >90 >90 <10
PIK3CA >90 >90 >90 >90
RET >90 >90 >90 <10
SRC >90 >90 >90 <10
VEGFR2 (KDR)  >90 >90 >90 <10
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Note: Data for comparator compounds is compiled from publicly available KINOMEscan results
and may have been generated under slightly different experimental conditions.

Experimental Protocols

The kinase selectivity data presented in this guide was generated using the KINOMEscan™
platform, a widely adopted competition binding assay.

KINOMEscan™ Assay Protocol

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that
quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The
assay is ATP-independent, which allows for the determination of true thermodynamic binding
affinities.

Procedure:

» Preparation of Reagents: A proprietary DNA-tagged kinase, an immobilized ligand, and the
test compound (Zharp2-1 or comparator) are prepared in an assay buffer.

» Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the
immobilized ligand in a multi-well plate. The test compound competes with the immobilized
ligand for binding to the kinase's active site.

o Separation: The immobilized ligand, along with any bound kinase, is captured on a solid
support and washed to remove unbound components.

e Quantification: The amount of kinase bound to the immobilized ligand is quantified using
guantitative PCR (qPCR) of the DNA tag.

o Data Analysis: The results are expressed as a percentage of the control (vehicle-treated)
signal. A lower percentage of control indicates a stronger binding affinity of the test
compound to the kinase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD-mediated RIPK2 signaling pathway and the general
experimental workflow for kinase selectivity profiling.
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Caption: NOD-mediated RIPK2 signaling pathway leading to inflammatory cytokine production.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12371002?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Kinase Selectivity Profiling Workflow

Kinase Panel
(e.g., 468 kinases)

Test Compound
(e.g., Zharp2-1)

!
( )

Click to download full resolution via product page

Caption: General workflow for determining the kinase selectivity profile of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Kinase selectivity profile of Zharp2-1 compared to other
inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12371002#kinase-selectivity-profile-of-zharp2-1-
compared-to-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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